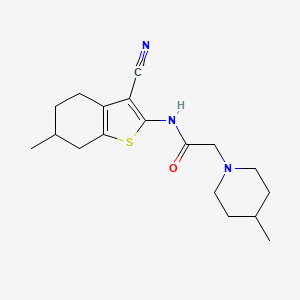
2-methyl-1-(4-methylphenyl)-4-(2-thienylsulfonyl)piperazine
Descripción general
Descripción
2-methyl-1-(4-methylphenyl)-4-(2-thienylsulfonyl)piperazine, also known as TFMPP, is a piperazine derivative that has gained significant attention in the scientific research community due to its potential therapeutic applications. TFMPP is a synthetic compound that is structurally similar to mescaline, a naturally occurring psychedelic compound found in certain cacti. TFMPP has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
2-methyl-1-(4-methylphenyl)-4-(2-thienylsulfonyl)piperazine is believed to exert its effects through its interaction with the serotonergic system in the brain. Specifically, it is thought to bind to the 5-HT2A receptor, a subtype of the serotonin receptor. This binding leads to the activation of downstream signaling pathways, ultimately resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which is thought to contribute to its anxiolytic and antidepressant effects. This compound has also been shown to have effects on the cardiovascular system, including increases in heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-1-(4-methylphenyl)-4-(2-thienylsulfonyl)piperazine in laboratory experiments is its specificity for the 5-HT2A receptor. This allows researchers to study the effects of activation of this receptor subtype in isolation. However, one limitation of using this compound is its potential for off-target effects, as it may also interact with other receptors in the brain.
Direcciones Futuras
There are a number of potential future directions for research on 2-methyl-1-(4-methylphenyl)-4-(2-thienylsulfonyl)piperazine. One area of interest is its potential use in the treatment of substance abuse disorders, particularly in conjunction with other therapies such as cognitive-behavioral therapy. Additionally, further research is needed to fully understand the mechanisms underlying this compound's effects on the serotonergic system, as well as its potential for off-target effects. Finally, there is potential for the development of new compounds based on the structure of this compound, which may have improved therapeutic profiles.
Aplicaciones Científicas De Investigación
2-methyl-1-(4-methylphenyl)-4-(2-thienylsulfonyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as potential applications in the treatment of substance abuse disorders. This compound has also been studied for its potential use as a tool for studying the serotonergic system in the brain.
Propiedades
IUPAC Name |
2-methyl-1-(4-methylphenyl)-4-thiophen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-13-5-7-15(8-6-13)18-10-9-17(12-14(18)2)22(19,20)16-4-3-11-21-16/h3-8,11,14H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWMTBSTTGAIBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(methylthio)phenyl]-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B4422186.png)
![methyl 2-{[(4-phenyl-1-piperazinyl)carbonyl]amino}benzoate](/img/structure/B4422190.png)
![1-ethyl-4-[(methyl{6-[(2-thienylmethyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)methyl]-2-pyrrolidinone](/img/structure/B4422193.png)

![2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4422205.png)
![2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4422208.png)

![3-phenyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4422226.png)
![N-(4-chlorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4422234.png)
![N-(2-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4422243.png)

![2-[(3-methoxybenzyl)thio]pyridine](/img/structure/B4422252.png)

![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4422277.png)